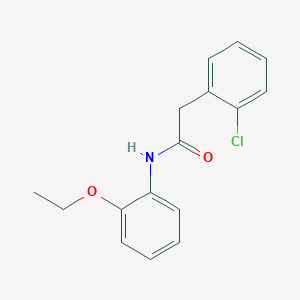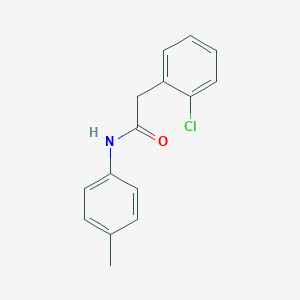
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide, also known as DBFS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and is commonly used as a reagent in organic chemistry. DBFS has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and biological assays. In
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a critical role in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase and protein tyrosine phosphatases, as mentioned above. In vivo studies have shown that this compound can reduce blood pressure in hypertensive rats, suggesting a potential therapeutic application in the treatment of hypertension. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has several advantages as a reagent in scientific research. It is relatively easy to synthesize and purify, and it is stable under a range of conditions. It has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to its use. This compound has limited solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively low binding affinity for some proteins, which may limit its usefulness in certain assays.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of new compounds based on the structure of this compound, with potential therapeutic applications in areas such as cancer, inflammation, and cardiovascular disease. Another area of interest is the use of this compound as a probe to study protein-ligand interactions and enzyme kinetics in more detail. Finally, there is potential for the development of new assays and screening methods based on this compound, which could be useful in drug discovery and other areas of scientific research.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxyaniline with 3-fluorobenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, drug discovery, and biological assays. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. It has also been used as a reagent in drug discovery, particularly in the identification of new drug targets and the development of high-throughput screening assays. In biological assays, this compound has been used as a probe to study protein-ligand interactions, enzyme kinetics, and cellular signaling pathways.
Propriétés
Formule moléculaire |
C14H14FNO4S |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3 |
Clé InChI |
JKEQOWYAGOHPGU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)






